Dehydrogeijerin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-6-(3-methylbut-2-enoyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-9(2)6-12(16)11-7-10-4-5-15(17)19-13(10)8-14(11)18-3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDSLGAFRQCARR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dehydrogeijerin Biosynthesis Pathway in Angelica dahurica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelica dahurica, a perennial plant of the Apiaceae family, is a rich source of bioactive furanocoumarins, a class of secondary metabolites with significant pharmacological interest. Among these, dehydrogeijerin has garnered attention for its potential therapeutic properties. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Angelica dahurica, summarizing current knowledge, presenting quantitative data, detailing experimental protocols, and visualizing the core biochemical processes.
This compound Biosynthesis Pathway
The biosynthesis of this compound in Angelica dahurica is a multi-step enzymatic process originating from the general phenylpropanoid pathway. While the complete pathway has not been fully elucidated in this specific plant, key enzymatic steps have been identified, and a putative pathway can be constructed based on known furanocoumarin biosynthesis in related species.
The pathway initiates with the production of umbelliferone, a key coumarin intermediate. Umbelliferone then undergoes prenylation, a critical step in the formation of diverse furanocoumarins. In Angelica dahurica, this reaction is catalyzed by specific prenyltransferases. Subsequent cyclization of the prenylated intermediate is thought to lead to the formation of the this compound core structure.
Key Enzymatic Steps:
-
Umbelliferone Formation: The pathway begins with the synthesis of umbelliferone from p-coumaroyl-CoA, a product of the phenylpropanoid pathway. This involves hydroxylation and subsequent lactonization.
-
Prenylation of Umbelliferone: The coumarin nucleus of umbelliferone is prenylated at the C-6 position to form 7-demethylsuberosin. This reaction is catalyzed by C-prenyltransferases. Research has identified two such enzymes in Angelica dahurica, AdPT1 and AdPT2, which convert umbelliferone to 7-demethylsuberosin.[1]
-
Putative Cyclization to this compound: The final step is the cyclization of a prenylated precursor to form the characteristic furan ring of this compound. While a specific this compound synthase has not yet been characterized in Angelica dahurica, this step is likely catalyzed by a cytochrome P450 monooxygenase, similar to marmesin synthase which converts 7-demethylsuberosin to marmesin.[2][3][4] This cyclization would involve the formation of a new heterocyclic ring from the prenyl side chain.
Below is a diagram illustrating the putative this compound biosynthesis pathway.
Caption: Putative biosynthesis pathway of this compound in Angelica dahurica.
Quantitative Data on Furanocoumarins in Angelica dahurica
Several studies have quantified the levels of various furanocoumarins, including precursors and related compounds to this compound, in the roots of Angelica dahurica. The concentrations can vary depending on the plant's origin, age, and environmental conditions. The following tables summarize representative quantitative data from published literature.
Table 1: Content of Major Furanocoumarins in Angelica dahurica Roots (mg/g dry weight)
| Compound | Mean Content (mg/g) | Reference |
| Oxypeucedanin | 2.844 | [5][6] |
| Imperatorin | 1.277 | [5][6] |
| Isoimperatorin | 0.649 | [5][6] |
| Bergapten | 0.129 | [5][6] |
| Xanthotoxin | 0.052 | [5][6] |
| Psoralen | 0.018 | [5][6] |
| Xanthotoxol | 0.019 | [5][6] |
| Oxypeucedanin Hydrate | 0.216 | [5][6] |
| Byak-angelicin | 0.062 | [5][6] |
Table 2: Quantitative Analysis of Furanocoumarins in Different Angelica dahurica Samples (mg/g)
| Compound | Sample BZ-1 | Sample HBZ-1 | Reference |
| Oxypeucedanin Hydrate | 0.47 | 0.37 | [7] |
| Bergapten | 0.19 | 0.37 | [7] |
| 8-Methoxypsoralen (Xanthotoxin) | 0.08 | - | [7] |
| 5-Methoxypsoralen (Bergapten) | - | - | [7] |
| Byakangelicin | 0.37 | - | [7] |
| Oxypeucedanin | 1.11 | - | [7] |
| Imperatorin | 1.95 | - | [7] |
| Phellopterin | 0.57 | - | [7] |
| Isoimperatorin | 0.66 | - | [7] |
Note: BZ and HBZ refer to different varieties or sources of Angelica dahurica.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Quantification of Furanocoumarins by UPLC-MS/MS
This protocol describes a general method for the simultaneous quantification of multiple furanocoumarins in Angelica dahurica extracts.
a. Sample Preparation (Extraction)
-
Grinding: Dry the roots of Angelica dahurica at 60°C and grind them into a fine powder.
-
Extraction Solvent: Use methanol or a mixture of methanol and water (e.g., 80% methanol).
-
Extraction Procedure:
-
Weigh approximately 0.5 g of the powdered sample.
-
Add 25 mL of the extraction solvent.
-
Perform ultrasonic extraction for 30-60 minutes at room temperature.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm membrane filter before UPLC-MS/MS analysis.
-
b. UPLC-MS/MS Conditions
-
Chromatographic Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm) is commonly used.[5][6]
-
Mobile Phase: A gradient elution with two solvents:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program (Example):
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific MRM transitions for each furanocoumarin need to be optimized.
-
Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and cone voltage should be optimized for the specific instrument.
-
c. Data Analysis
-
Construct calibration curves for each analyte using standard solutions of known concentrations.
-
Quantify the furanocoumarins in the samples by comparing their peak areas to the respective calibration curves.
Below is a diagram illustrating the experimental workflow for furanocoumarin quantification.
Caption: Workflow for the quantification of furanocoumarins in Angelica dahurica.
In Vitro Enzyme Assay for Prenyltransferases (AdPT1/AdPT2)
This protocol outlines a general method for the in vitro characterization of the prenyltransferase activity involved in the biosynthesis of 7-demethylsuberosin.
a. Enzyme Preparation
-
Gene Cloning and Expression:
-
Clone the coding sequences of AdPT1 and AdPT2 from Angelica dahurica cDNA into a suitable expression vector (e.g., pET-28a for E. coli expression with a His-tag).
-
Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance soluble protein production.
-
-
Protein Purification:
-
Harvest the bacterial cells by centrifugation.
-
Lyse the cells by sonication in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Centrifuge the lysate to separate the soluble and insoluble fractions.
-
Purify the His-tagged protein from the soluble fraction using Ni-NTA affinity chromatography.
-
Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Desalt and concentrate the purified protein using ultrafiltration.
-
b. Enzyme Assay
-
Reaction Mixture:
-
Buffer: 50 mM Tris-HCl (pH 7.5-8.0).
-
Substrates:
-
Umbelliferone (e.g., 100 µM).
-
Dimethylallyl pyrophosphate (DMAPP) as the prenyl donor (e.g., 200 µM).
-
-
Cofactor: MgCl₂ (e.g., 5 mM).
-
Enzyme: Purified AdPT1 or AdPT2 (concentration to be optimized).
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper ethyl acetate layer containing the product.
-
Evaporate the ethyl acetate under a stream of nitrogen.
-
-
Product Analysis:
-
Re-dissolve the dried residue in a small volume of methanol.
-
Analyze the product (7-demethylsuberosin) by HPLC or LC-MS to confirm its identity and quantify its formation.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Angelica dahurica involves a series of enzymatic reactions, with prenylation of a coumarin precursor being a key committed step. While significant progress has been made in identifying the initial prenyltransferases, the specific cyclase responsible for the final ring formation of this compound remains to be elucidated. Further research employing transcriptomics, proteomics, and targeted gene silencing or overexpression studies will be instrumental in fully unraveling this pathway. A complete understanding of the this compound biosynthetic pathway will not only provide insights into the chemical diversity of furanocoumarins in medicinal plants but also open avenues for the metabolic engineering and biotechnological production of this and other valuable bioactive compounds.
References
- 1. three-carbon-oxygen-prenyltransferases-responsible-for-furanocoumarin-synthesis-in-angelica-dahurica - Ask this paper | Bohrium [bohrium.com]
- 2. A new P450 involved in the furanocoumarin pathway underlies a recent case of convergent evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Quantitative determination of nine furanocoumarins for quality evaluation of Angelica dahurica from different habitats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Isolation and Purification of Dehydrogeijerin from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of dehydrogeijerin, a coumarin found in select chemotypes of Geijera parviflora. The document details experimental protocols, data presentation, and visualizations to aid researchers in obtaining this compound for further study.
Introduction
This compound is a naturally occurring coumarin that has been identified in the leaves of Geijera parviflora, a plant native to Australia. It is particularly characteristic of the "unpalatable" chemotype of this species, distinguishing it from the "readily eaten" variety which contains other coumarins like geiparvarin.[1][2] The presence of this compound is of interest to researchers for its potential biological activities, which are yet to be fully elucidated but may contribute to the traditional medicinal uses of the plant. This guide outlines a systematic approach to the isolation and purification of this compound for subsequent research and development.
Plant Material and Extraction
The primary source for the isolation of this compound is the leaves of the "unpalatable" chemotype of Geijera parviflora.
Plant Material Collection and Preparation
Freshly collected leaves should be air-dried in a well-ventilated area, protected from direct sunlight, to prevent the degradation of phytochemicals. Once dried, the leaves are pulverized into a fine powder to maximize the surface area for efficient solvent extraction.
Solvent Extraction
A sequential solvent extraction method is employed to separate compounds based on their polarity. This approach typically involves the use of a non-polar solvent followed by a more polar solvent.
Experimental Protocol: Solvent Extraction
-
Initial Extraction: The pulverized leaf material (e.g., 250 g) is subjected to trituration with a non-polar solvent such as dichloromethane (DCM).[1] The mixture is agitated for a sufficient period to ensure thorough extraction.
-
Filtration and Concentration: The DCM extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude DCM extract.
-
Secondary Extraction: The residual plant material is then subjected to a second extraction with a more polar solvent, such as methanol (MeOH), following the same procedure as the initial extraction to yield the crude MeOH extract.[1] The DCM extract is prioritized for the isolation of this compound.
Chromatographic Purification
The crude DCM extract, containing a complex mixture of compounds, is subjected to chromatographic techniques to isolate and purify this compound.
Column Chromatography
Initial fractionation of the crude DCM extract is achieved using column chromatography over silica gel. This separates the compounds based on their affinity for the stationary phase and the polarity of the mobile phase.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase, slurried in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: The crude DCM extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of solvents with increasing polarity. A typical gradient might start with 100% n-hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or chloroform.
-
Fraction Collection: Eluted fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.
Semi-Preparative High-Performance Liquid Chromatography (HPLC)
Final purification of the this compound-containing fractions is achieved by semi-preparative HPLC. This technique offers high resolution and is ideal for obtaining highly pure compounds.
Experimental Protocol: Semi-Preparative HPLC
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly employed. The exact ratio is optimized based on analytical HPLC analysis of the fractions.
-
Detection: A photodiode array (PDA) detector is used to monitor the elution profile at various wavelengths to identify the peak corresponding to this compound.
-
Collection: The peak corresponding to this compound is collected. The solvent is then removed under reduced pressure to yield the purified compound.
Characterization of this compound
The identity and purity of the isolated this compound are confirmed using spectroscopic methods.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₄ |
| Molecular Weight | 258.27 g/mol |
| CAS Number | 16850-91-2 |
| ¹H NMR (CDCl₃) | Data not available in the searched literature. |
| ¹³C NMR (CDCl₃) | Data not available in the searched literature. |
| Mass Spectrometry | Data not available in the searched literature. |
Note: While the structure of this compound is known, specific NMR and mass spectrometry data were not available in the reviewed literature. Researchers will need to perform these analyses on their isolated compound for full characterization.
Experimental and Logical Workflows
The following diagrams illustrate the key workflows in the isolation and purification of this compound.
Caption: Experimental workflow for the isolation and purification of this compound.
Potential Biological Activities and Signaling Pathways
While specific studies on the biological activities and signaling pathways of this compound are limited, coumarins as a class are known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The anti-inflammatory effects of many natural products are often mediated through the modulation of key signaling pathways.
References
Dehydrogeijerin: A Technical Overview of its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrogeijerin, a naturally occurring coumarin, has garnered attention within the scientific community for its notable biological activities, particularly as an inhibitor of acetylcholinesterase. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available experimental protocols and an exploration of its primary signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Core Physical and Chemical Properties
This compound is a moderately soluble compound, with solubility in solvents such as dimethyl sulfoxide (DMSO), chloroform, dichloromethane, and ethyl acetate.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₄O₄ | [2] |
| Molecular Weight | 258.27 g/mol | [2] |
| CAS Number | 16850-91-2 | [2] |
| IUPAC Name | 7-methoxy-6-(3-methylbut-2-enoyl)chromen-2-one | N/A |
| Appearance | Powder | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
Spectroscopic Data
1H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | H-4 |
| ~7.5 | s | 1H | H-5 |
| ~6.8 | s | 1H | H-8 |
| ~6.3 | d | 1H | H-3 |
| ~6.2 | s | 1H | Vinylic H |
| ~3.9 | s | 3H | -OCH₃ |
| ~2.2 | s | 3H | Allylic CH₃ |
| ~2.0 | s | 3H | Allylic CH₃ |
13C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~195 | C=O (ketone) |
| ~161 | C=O (lactone) |
| ~160 | C-7 |
| ~155 | C-8a |
| ~145 | C-4 |
| ~138 | Vinylic C |
| ~128 | C-5 |
| ~125 | Vinylic C |
| ~115 | C-6 |
| ~114 | C-3 |
| ~112 | C-4a |
| ~100 | C-8 |
| ~56 | -OCH₃ |
| ~27 | Allylic CH₃ |
| ~20 | Allylic CH₃ |
IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| ~1720 | C=O stretch (lactone) |
| ~1680 | C=O stretch (α,β-unsaturated ketone) |
| ~1600, 1500 | C=C stretch (aromatic) |
| ~1270 | C-O stretch (aryl ether) |
| ~1100 | C-O stretch (lactone) |
Mass Spectrometry Data (Predicted)
| m/z | Interpretation |
| 258 | [M]⁺ (Molecular ion) |
| 243 | [M - CH₃]⁺ |
| 230 | [M - CO]⁺ |
| 189 | [M - C₅H₉O]⁺ |
Experimental Protocols
Isolation of this compound from Angelica polymorpha Stem
While the full experimental details from the primary literature require access to the specific publication, a general protocol for the isolation of coumarins from plant material is outlined below. This workflow is based on common phytochemical extraction and purification techniques.
Caption: Generalized workflow for the isolation of this compound.
Acetylcholinesterase Inhibition Assay
The inhibitory activity of this compound against acetylcholinesterase can be determined using a modified Ellman's method. This colorimetric assay measures the activity of the enzyme by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate.
Caption: Workflow for the acetylcholinesterase inhibition assay.
Signaling Pathway
This compound's primary documented biological activity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[3] By inhibiting AChE, this compound effectively increases the concentration and duration of action of acetylcholine, leading to enhanced cholinergic neurotransmission. This mechanism is of significant interest in the context of neurodegenerative diseases such as Alzheimer's disease, where a decline in cholinergic function is a key pathological feature.
Caption: Inhibition of acetylcholine hydrolysis by this compound.
The IC₅₀ value for this compound's inhibition of acetylcholinesterase has been reported to be 9.7 μM.[3] This indicates a potent inhibitory activity, making it a compound of interest for further investigation in the development of novel therapeutics for cholinergic-deficient conditions.
Conclusion
This compound presents as a promising natural product with well-defined inhibitory activity against a key enzyme in the central nervous system. While its fundamental physical and chemical properties are partially characterized, further research is required to establish a complete profile, including its melting and boiling points, and to obtain detailed, publicly available spectroscopic data. The elucidation of its complete biosynthetic pathway and the exploration of its potential polypharmacology will undoubtedly open new avenues for its application in drug discovery and development. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
The Biological Activity of Dehydrogeijerin and Its Derivatives: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrogeijerin, a naturally occurring coumarin, has demonstrated notable biological activities, primarily as an anti-inflammatory and an acetylcholinesterase inhibitor. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological effects, with a focus on its molecular mechanisms of action. While research into specific derivatives of this compound is limited, this paper also explores the broader context of coumarin derivatives to highlight potential avenues for future drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways modulated by this compound.
Introduction to this compound
This compound is a coumarin compound that has been isolated from various plant species, including Heracleum moellendorffii and Angelica dahurica.[][2] Coumarins are a class of benzopyrone secondary metabolites found in many plants, known for their diverse and significant pharmacological properties, including anti-inflammatory, anticoagulant, antibacterial, and antiviral activities.[3] this compound has emerged as a compound of interest due to its demonstrated effects on key biological pathways, particularly those involved in inflammation and neurotransmission.
Biological Activities of this compound
Current research has primarily focused on two key areas of this compound's biological activity: anti-inflammatory effects and acetylcholinesterase inhibition.
Anti-inflammatory Activity
This compound has been shown to exert significant anti-inflammatory effects in murine macrophage cell lines (RAW 264.7) stimulated with lipopolysaccharide (LPS).[4][5][6][7][8] The anti-inflammatory properties are attributed to its ability to suppress the production of key inflammatory mediators:
-
Nitric Oxide (NO) and Inducible Nitric Oxide Synthase (iNOS): this compound reduces the production of nitric oxide and the expression of iNOS, the enzyme responsible for its production during inflammation.[]
-
Cyclooxygenase-2 (COX-2): It also inhibits the expression of COX-2, a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[6]
-
Pro-inflammatory Cytokines: The production of pro-inflammatory cytokines is also curtailed by this compound.[6]
The underlying mechanism for these anti-inflammatory effects is linked to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, this compound has been observed to decrease the phosphorylation of MAP kinases.[4]
Acetylcholinesterase Inhibition
This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[9][10] This inhibitory activity suggests potential therapeutic applications in neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease.
Quantitative Data on Biological Activity
| Compound | Biological Activity | Assay System | IC50 Value | Reference |
| This compound | Acetylcholinesterase Inhibition | 9.7 µM | [9][10] | |
| Heracleum moellendorffii Root Extract | Nitric Oxide Production Inhibition | LPS-stimulated RAW 264.7 cells | 11.11 µg/mL | [11] |
| Heracleum moellendorffii Aerial Part Extract | Nitric Oxide Production Inhibition | LPS-stimulated RAW 264.7 cells | 379.31 µg/mL | [11] |
This compound Derivatives
As of the latest literature review, there is a notable lack of specific research on the synthesis and biological evaluation of this compound derivatives. However, the broader class of coumarin derivatives has been extensively studied, revealing a wide range of biological activities, including antiviral, fungicidal, and insecticidal properties.[12][13][14][15] This suggests that the this compound scaffold represents a promising starting point for the development of novel therapeutic agents through structural modification. Future research into the synthesis of this compound derivatives could unlock new pharmacological activities.
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are mediated through the downregulation of the MAPK signaling cascade in LPS-stimulated macrophages. The following diagram illustrates this proposed pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Culture
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is used to quantify nitrite, a stable metabolite of NO, in cell culture supernatants.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
-
Western Blot Analysis for COX-2 and Phosphorylated MAP Kinases
This protocol is used to determine the protein expression levels of COX-2 and the phosphorylation status of MAP kinases (p-ERK, p-JNK, p-p38).
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 24 hours for COX-2, 15-30 minutes for MAP kinase phosphorylation).
-
Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE (10% gel) and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against COX-2, p-ERK, p-JNK, p-p38, total ERK, total JNK, total p38, or β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to the loading control (β-actin) or total protein.
-
Conclusion and Future Directions
This compound is a promising natural product with well-documented anti-inflammatory and acetylcholinesterase inhibitory activities. Its mechanism of action, particularly the inhibition of the MAPK signaling pathway, provides a solid foundation for its potential therapeutic applications. However, to fully realize its potential, several areas require further investigation. The lack of quantitative data for its anti-inflammatory effects needs to be addressed through rigorous dose-response studies. Furthermore, the synthesis and biological evaluation of this compound derivatives are critical next steps. Such studies could lead to the discovery of novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles, expanding the therapeutic possibilities for this interesting coumarin scaffold. Finally, exploration of other potential biological activities, such as antimicrobial and cytotoxic effects, would provide a more complete understanding of this compound's pharmacological profile.
References
- 2. epdf.pub [epdf.pub]
- 3. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Heme Oxygenase 1-Mediated Anti-Inflammatory Effect of Extract from the Aerial Part of Heracleum moellendorffii Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, Synthesis, and Biological Activities of Novel Coumarin Derivatives as Pesticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Dehydrogeijerin: A Potential Acetylcholinesterase Inhibitor for Neurological Applications
A Technical Overview for Researchers and Drug Development Professionals
Introduction: Dehydrogeijerin, a naturally occurring coumarin, has emerged as a compound of interest in the field of neuropharmacology due to its potential to inhibit acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy in the management of conditions such as Alzheimer's disease. This technical guide provides an in-depth analysis of this compound as a potential AChE inhibitor, consolidating available quantitative data, detailing experimental protocols, and visualizing key processes to support further research and development.
Quantitative Data Summary
The inhibitory activity of this compound against acetylcholinesterase has been quantified, providing a basis for its comparison with other inhibitors and for its potential therapeutic efficacy.
| Parameter | Value | Source |
| IC50 (Acetylcholinesterase Inhibition) | 9.7 µM | [1] |
Table 1: Acetylcholinesterase Inhibition Data for this compound. The IC50 value represents the concentration of this compound required to inhibit 50% of the acetylcholinesterase enzyme activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental procedures related to the study of this compound.
Isolation and Purification of this compound from Angelica polymorpha
While the specific protocol for the isolation of this compound from the stem of Angelica polymorpha as referenced for its AChE inhibitory activity is not publicly detailed, a general methodology for the extraction and isolation of coumarins from Angelica species can be outlined as follows. This representative protocol is based on common practices in natural product chemistry.
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
Methodology:
-
Plant Material Preparation: The stems of Angelica polymorpha are collected, dried, and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction to draw out the secondary metabolites, including coumarins.
-
Concentration: The resulting crude extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning, for example, between ethyl acetate and water. This step helps to separate compounds based on their polarity, with coumarins typically partitioning into the organic phase.
-
Chromatographic Separation: The organic phase is dried and subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate) of increasing polarity to separate the different components of the extract.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final Purification: The fractions rich in this compound are combined and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain the pure compound. The identity and purity of this compound are then confirmed by spectroscopic methods (NMR, MS).
Acetylcholinesterase Inhibition Assay
The inhibitory effect of this compound on acetylcholinesterase activity is typically determined using a spectrophotometric method based on the Ellman's reagent.[2][3][4][5]
Workflow for Acetylcholinesterase Inhibition Assay
Caption: A schematic of the Ellman's method for assessing AChE inhibition.
Methodology:
-
Reagent Preparation:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel).
-
Acetylthiocholine iodide (ATCI) substrate solution.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution.
-
This compound solutions at various concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add a pre-determined volume of phosphate buffer.
-
Add the AChE solution to each well.
-
Add the this compound solution (or buffer for the control).
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Add the DTNB solution.
-
Initiate the enzymatic reaction by adding the ATCI substrate.
-
-
Measurement:
-
Immediately measure the absorbance of the solution at 412 nm using a microplate reader. The absorbance is monitored over time. The yellow color produced is due to the reaction of the product of the enzymatic reaction, thiocholine, with DTNB to form 5-thio-2-nitrobenzoate (TNB).
-
-
Data Analysis:
-
The rate of reaction is determined from the change in absorbance over time.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound as a potential therapeutic agent in the context of neurological disorders is the inhibition of acetylcholinesterase. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft. This enhancement of cholinergic neurotransmission is the fundamental principle behind the use of AChE inhibitors in Alzheimer's disease.
Hypothesized Cholinergic Signaling Enhancement
Caption: The proposed mechanism of action of this compound in the cholinergic synapse.
Further research is warranted to elucidate the precise molecular interactions between this compound and the active site of AChE, as well as to investigate its potential effects on cholinergic receptor function and downstream signaling cascades. Such studies would provide a more comprehensive understanding of its pharmacological profile and its potential as a therapeutic agent.
References
Methodological & Application
Animal Models for In Vivo Evaluation of Dehydrogeijerin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrogeijerin, a naturally occurring coumarin, has garnered interest for its potential therapeutic properties, including anti-inflammatory, antibacterial, and antitumor activities. Preliminary in vitro data suggest that its mechanism of action may involve the modulation of key signaling pathways, including Nitric Oxide Synthase (NOS), Mitogen-Activated Protein Kinase (MAPK), and Cyclooxygenase (COX). To further investigate these promising attributes and elucidate its in vivo efficacy and mechanism of action, appropriate animal models are essential.
These application notes provide detailed protocols for preclinical in vivo studies to assess the anti-inflammatory and neuroprotective effects of this compound. The described models are well-established and widely used in pharmacological research for the evaluation of novel therapeutic compounds.
I. Anti-inflammatory Activity of this compound
A. Rationale and Model Selection
To investigate the anti-inflammatory potential of this compound, rodent models of acute and chronic inflammation are recommended. These models allow for the quantitative assessment of edema, inflammatory cell infiltration, and the expression of inflammatory mediators.
-
Carrageenan-Induced Paw Edema: A classic model of acute inflammation, primarily used to screen for anti-inflammatory drugs. Carrageenan injection induces a biphasic inflammatory response, involving the release of histamine, serotonin, bradykinin, and prostaglandins.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: This model mimics systemic inflammation and allows for the study of cytokine production and signaling pathways in various tissues.
B. Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin or Diclofenac
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plebismometer or digital calipers
-
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into groups (n=6-8 per group): Vehicle control, Positive control, and this compound treatment groups (at least 3 doses).
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection. Administer the positive control as per established protocols.
-
Measure the initial paw volume of the right hind paw using a plebismometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
-
-
Endpoint Analysis:
-
Paw volume measurement.
-
At the end of the experiment, animals can be euthanized, and the paw tissue collected for histological analysis (to assess inflammatory cell infiltration) and biochemical assays (e.g., myeloperoxidase (MPO) activity, cytokine levels).
-
2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
-
Animals: Male C57BL/6 or BALB/c mice (20-25 g).
-
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Positive control: Dexamethasone
-
Vehicle
-
-
Procedure:
-
Acclimatize animals for at least one week.
-
Divide animals into groups (n=6-8 per group): Saline control, LPS + Vehicle, LPS + this compound (at least 3 doses), LPS + Dexamethasone.
-
Administer this compound or vehicle (p.o. or i.p.) 1 hour before LPS challenge.
-
Inject LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation.
-
Collect blood samples at various time points (e.g., 2, 6, 24 hours) via cardiac puncture or tail vein for cytokine analysis.
-
At the end of the study, euthanize animals and collect tissues (e.g., lung, liver, spleen) for histological and biochemical analysis.
-
-
Endpoint Analysis:
-
Measurement of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in serum using ELISA.
-
Histopathological examination of tissues.
-
Western blot analysis of tissues to assess the activation of MAPK and NF-κB pathways.
-
C. Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.85 ± 0.12 | - |
| Indomethacin | 10 | 0.92 ± 0.08 | 50.3 |
| This compound | 10 | 1.55 ± 0.10 | 16.2 |
| This compound | 30 | 1.21 ± 0.09 | 34.6 |
| This compound | 100 | 0.98 ± 0.07 | 47.0 |
Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SEM) | IL-6 (pg/mL) (Mean ± SEM) |
| Saline Control | - | 50 ± 8 | 35 ± 6 |
| LPS + Vehicle | - | 1250 ± 110 | 980 ± 95 |
| LPS + Dexamethasone | 1 | 420 ± 45 | 310 ± 30 |
| LPS + this compound | 10 | 980 ± 90 | 750 ± 80 |
| LPS + this compound | 30 | 650 ± 62 | 480 ± 55 |
| LPS + this compound | 100 | 480 ± 50 | 350 ± 40 |
II. Neuroprotective Effects of this compound
A. Rationale and Model Selection
Given the potential of coumarins to exhibit neuroprotective effects, in vivo models of neuroinflammation and neuronal damage are relevant for evaluating this compound.
-
LPS-Induced Neuroinflammation: Intracerebral or systemic administration of LPS induces a robust inflammatory response in the brain, characterized by microglial activation and the production of pro-inflammatory cytokines, leading to neuronal damage.
B. Experimental Protocol
1. LPS-Induced Neuroinflammation in Mice
-
Animals: Male C57BL/6 mice (25-30 g).
-
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
Vehicle
-
Stereotaxic apparatus
-
-
Procedure:
-
Acclimatize animals and handle them regularly before surgery.
-
Divide animals into groups (n=8-10 per group): Sham (saline injection), LPS + Vehicle, LPS + this compound (at least 3 doses).
-
Administer this compound or vehicle (p.o. or i.p.) for a pre-determined period (e.g., 7 days) before LPS injection.
-
Anesthetize mice and place them in a stereotaxic frame.
-
Inject LPS (e.g., 5 µg in 1 µL of saline) directly into a specific brain region (e.g., striatum or hippocampus).
-
Continue this compound administration for a specified period post-surgery.
-
Conduct behavioral tests (e.g., Morris water maze, Y-maze) to assess cognitive function.
-
At the end of the experiment, euthanize animals and collect brain tissue.
-
-
Endpoint Analysis:
-
Behavioral assessment of learning and memory.
-
Immunohistochemical analysis of brain sections for markers of microglial activation (Iba-1) and neuronal damage (e.g., Fluoro-Jade B staining).
-
Measurement of pro-inflammatory mediators (e.g., iNOS, COX-2) and cytokines in brain homogenates using Western blot or ELISA.
-
C. Data Presentation
Table 3: Effect of this compound on LPS-Induced Cognitive Deficits in Mice (Morris Water Maze)
| Treatment Group | Dose (mg/kg) | Escape Latency (s) on Day 5 (Mean ± SEM) | Time in Target Quadrant (s) (Mean ± SEM) |
| Sham | - | 15.2 ± 1.8 | 35.5 ± 3.2 |
| LPS + Vehicle | - | 42.5 ± 3.5 | 18.2 ± 2.1 |
| LPS + this compound | 10 | 35.8 ± 3.1 | 22.7 ± 2.5 |
| LPS + this compound | 30 | 25.1 ± 2.6 | 28.9 ± 2.8 |
| LPS + this compound | 100 | 18.9 ± 2.0 | 33.1 ± 3.0 |
III. Visualization of Signaling Pathways and Workflows
A. Proposed Signaling Pathway for this compound's Anti-inflammatory Action
Caption: Proposed mechanism of this compound's anti-inflammatory effects.
B. Experimental Workflow for In Vivo Anti-inflammatory Screening
Caption: Workflow for in vivo screening of anti-inflammatory compounds.
C. Logical Relationship for Neuroprotection Studies
Caption: Rationale for investigating this compound in neuroinflammation.
Application Notes and Protocols: Preparation of Dehydrogeijerin Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrogeijerin is a natural compound that has garnered interest in biomedical research, notably as an acetylcholinesterase inhibitor.[1] Proper preparation of stock solutions is the first critical step for accurate and reproducible in vitro and in vivo experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for laboratory use. This document provides a detailed protocol for the preparation of this compound stock solutions in DMSO, including necessary calculations, safety precautions, and storage recommendations.
Compound Information
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Weight | 258.27 g/mol | [1][2] |
| CAS Number | 16850-91-2 | [1][2] |
| Molecular Formula | C15H14O4 | [1][2] |
| Appearance | Solid (form may vary) | N/A |
| Solubility in DMSO | Soluble (specific value not published, but commercially available in 10 mM DMSO solution) | [3] |
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes (P1000, P200, P20) and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
DMSO Handling: DMSO is an excellent solvent that can facilitate the absorption of substances through the skin.[4] Always wear appropriate PPE, including gloves, when handling DMSO and solutions containing it. Work in a well-ventilated area or a chemical fume hood.
-
This compound Handling: The toxicological properties of this compound may not be fully characterized. Handle the compound with care, avoiding inhalation of dust and direct contact with skin or eyes.
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many cell-based assays.
Calculation of Required Mass
To prepare a stock solution of a specific molarity, the required mass of the solute (this compound) can be calculated using the following formula:
Mass (g) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol )
Example Calculation for 1 mL of 10 mM Stock Solution:
-
Desired Concentration = 10 mM = 0.01 M
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 258.27 g/mol
Mass (mg) = 0.01 mol/L * 0.001 L * 258.27 g/mol * 1000 mg/g = 2.58 mg
Step-by-Step Procedure
-
Weighing this compound: Carefully weigh out 2.58 mg of this compound powder on an analytical balance. To minimize static effects and ensure accuracy, use a weigh boat or a piece of creased weighing paper.
-
Transferring to a Vial: Transfer the weighed powder into a sterile microcentrifuge tube or a small amber glass vial. Ensure that as much of the powder as possible is transferred.
-
Adding DMSO: Add 1 mL of high-purity DMSO to the vial containing the this compound powder.
-
Dissolving the Compound: Close the vial tightly and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure there are no visible particles.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. For short-term storage (days to weeks), store the stock solution at -20°C. For long-term storage (months), it is recommended to store at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Dilution Calculations for Working Solutions
Stock solutions are typically diluted to a final working concentration in cell culture media or buffer. The following formula can be used for these dilutions:
M1V1 = M2V2
Where:
-
M1 = Concentration of the stock solution
-
V1 = Volume of the stock solution to be used
-
M2 = Desired final concentration of the working solution
-
V2 = Final volume of the working solution
Example Calculation for preparing 1 mL of a 10 µM working solution from a 10 mM stock:
-
M1 = 10 mM
-
M2 = 10 µM = 0.01 mM
-
V2 = 1 mL
V1 = (M2 * V2) / M1 = (0.01 mM * 1 mL) / 10 mM = 0.001 mL = 1 µL
Therefore, you would add 1 µL of the 10 mM this compound stock solution to 999 µL of your desired buffer or media to obtain a final concentration of 10 µM.
Summary of Stock Solution Concentrations
The following table provides the required mass of this compound to prepare 1 mL of stock solutions at various common concentrations.
| Desired Stock Concentration (in DMSO) | Required Mass of this compound (for 1 mL) |
| 1 mM | 0.258 mg |
| 5 mM | 1.29 mg |
| 10 mM | 2.58 mg |
| 20 mM | 5.17 mg |
| 50 mM | 12.91 mg |
Visualized Workflows and Pathways
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing this compound stock solution.
Hypothetical Signaling Pathway Inhibition by this compound
Caption: this compound as an inhibitor of Acetylcholinesterase (AChE).
References
Dehydrogeijerin: Application Notes and Protocols for Enzyme Kinetics and Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrogeijerin, a naturally occurring coumarin, has been identified as a promising molecule for enzymatic studies, particularly in the context of neurodegenerative diseases. This document provides detailed application notes and protocols for utilizing this compound in enzyme kinetics and inhibition research, with a primary focus on its activity as an acetylcholinesterase (AChE) inhibitor.
Application Notes
This compound has demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease, where there is a deficit in cholinergic neurotransmission. By preventing the degradation of acetylcholine, AChE inhibitors can help to improve cognitive function.
The primary reported activity of this compound is the inhibition of acetylcholinesterase with a half-maximal inhibitory concentration (IC50) of 9.7 μM.[1] This makes this compound a valuable tool for in vitro studies of AChE inhibition and a potential lead compound for the development of new therapeutics for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.
Further research into the kinetics of this compound's interaction with AChE is warranted to fully characterize its mechanism of inhibition (e.g., competitive, non-competitive, or mixed) and to determine its inhibition constant (Ki). Such studies are essential for understanding the potency and specificity of this compound as an enzyme inhibitor.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's inhibitory activity.
| Enzyme Target | Inhibitor | IC50 (μM) | Reference |
| Acetylcholinesterase (AChE) | This compound | 9.7 | [1] |
Note: Further studies are required to determine the Ki value and the mode of inhibition.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the method described by Kwon, et al., which was used to determine the IC50 value of this compound.
Materials:
-
This compound
-
Electric eel acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound by diluting the stock solution with sodium phosphate buffer. The final concentration of DMSO in the reaction mixture should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Prepare a 10 mM solution of DTNB in sodium phosphate buffer.
-
Prepare a 75 mM solution of ATCI in deionized water.
-
Prepare a solution of AChE (5 U/mL) in sodium phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well in the specified order:
-
160 µL of sodium phosphate buffer (100 mM, pH 8.0)
-
10 µL of the this compound test solution (or buffer for control)
-
20 µL of AChE solution (5 U/mL)
-
-
Mix the contents of the wells and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding:
-
40 µL of 10 mM DTNB
-
10 µL of 75 mM ATCI
-
-
Immediately monitor the change in absorbance at 412 nm for 6 minutes using a microplate reader. The formation of the yellow 5-thio-2-nitrobenzoate anion is measured over time.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound and the control.
-
Determine the percentage of inhibition for each this compound concentration using the following formula:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity, from the dose-response curve.
-
Visualizations
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against AChE.
Signaling Pathway: Inhibition of Acetylcholinesterase
Caption: Mechanism of AChE inhibition by this compound in the synapse.
Logical Relationship for Kinetic Analysis
Caption: Logical workflow for determining the kinetic parameters of this compound.
References
Application of Dehydrogeijerin in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrogeijerin, a naturally occurring coumarin, has emerged as a promising candidate in drug discovery, particularly in the fields of neurodegenerative disease and inflammation.[1] Isolated from plants of the Angelica genus, such as Angelica polymorpha and Heracleum moellendorffii, this small molecule has demonstrated significant biological activities that warrant further investigation for therapeutic applications.[1] This document provides a comprehensive overview of the known applications of this compound, detailed experimental protocols for its study, and insights into its mechanism of action.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C15H14O4 | [2] |
| Molecular Weight | 258.27 g/mol | [2] |
| CAS Number | 16850-91-2 | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and ethanol | [2] |
| Storage | Store at -20°C for long-term stability | [2] |
Biological Activities and Potential Therapeutic Applications
This compound has been identified as a multi-target compound with significant potential in several therapeutic areas:
-
Neurodegenerative Diseases: As a potent inhibitor of acetylcholinesterase (AChE), this compound is a promising candidate for the symptomatic treatment of Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, it may help to improve cognitive function.
-
Inflammation and Immunomodulation: this compound exhibits significant anti-inflammatory properties. It has been shown to target key inflammatory mediators such as nitric oxide synthase (NOS) and cyclooxygenase (COX), making it a potential therapeutic for inflammatory conditions.[1][2]
-
Pain Management: Through its inhibition of COX enzymes, which are central to the synthesis of prostaglandins, this compound may possess analgesic properties.
Quantitative Data Summary
The following tables summarize the known quantitative data for the biological activities of this compound.
Table 1: Enzyme Inhibition Data
| Target Enzyme | IC50 (μM) | Assay Type | Cell Line/System | Reference |
| Acetylcholinesterase (AChE) | 9.7 | In vitro enzyme assay | Purified enzyme |
Table 2: Anti-inflammatory Activity Data (in LPS-stimulated RAW 264.7 macrophages)
| Parameter | IC50 (μM) or % Inhibition at a given concentration | Assay Type | Reference |
| Nitric Oxide (NO) Production | Data not available | Griess Assay | [1] |
| iNOS Protein Expression | Data not available | Western Blot | [1] |
| COX-2 Protein Expression | Data not available | Western Blot | [1] |
| IL-6 Production | Data not available | ELISA | |
| TNF-α Production | Data not available | ELISA |
Note: While the inhibitory effects of this compound on these parameters have been reported, specific IC50 values are not yet available in the public domain. Researchers are encouraged to determine these values in their own experimental setups.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activities of this compound.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against acetylcholinesterase.
Principle: This assay is based on the Ellman's method, where the acetylthiocholine substrate is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be measured spectrophotometrically at 412 nm.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in phosphate buffer.
-
Prepare AChE solution in phosphate buffer.
-
Prepare ATCI solution in phosphate buffer.
-
Prepare DTNB solution in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of phosphate buffer (for blank), 20 µL of different concentrations of this compound, and 20 µL of a reference inhibitor (e.g., galantamine).
-
Add 140 µL of DTNB solution to all wells.
-
Add 20 µL of AChE solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at different time intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages
Objective: To evaluate the effect of this compound on the production of inflammatory mediators (NO, iNOS, COX-2, IL-6, TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
A. Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in appropriate culture plates (e.g., 96-well for viability and NO assay, 6-well for Western blot and ELISA) and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined by a cytotoxicity assay such as MTT) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO, IL-6, and TNF-α; 12-24 hours for iNOS and COX-2 protein expression).
B. Nitric Oxide (NO) Production Assay (Griess Assay):
-
After the treatment period, collect the cell culture supernatant.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
C. Western Blot Analysis for iNOS and COX-2 Expression:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
D. ELISA for IL-6 and TNF-α Production:
-
After the treatment period, collect the cell culture supernatant.
-
Measure the concentrations of IL-6 and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 3: Western Blot Analysis of MAPK Phosphorylation
Objective: To investigate the effect of this compound on the phosphorylation of MAP kinases (ERK, JNK, p38) in LPS-stimulated RAW 264.7 macrophages.
Procedure:
-
Follow the cell culture and treatment protocol as described in Protocol 2A, with a shorter LPS stimulation time (e.g., 15-60 minutes) as MAPK phosphorylation is an early event.
-
Perform Western blot analysis as described in Protocol 2C.
-
Use primary antibodies specific for the phosphorylated forms of ERK (p-ERK), JNK (p-JNK), and p38 (p-p38), as well as antibodies for the total forms of these proteins (t-ERK, t-JNK, t-p38) to normalize the data.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways.
References
Troubleshooting & Optimization
Overcoming solubility issues of Dehydrogeijerin in aqueous solutions.
Welcome to the technical support center for Dehydrogeijerin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the common solubility challenges associated with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. Is this a known issue?
A1: Yes, this is a common observation. This compound, a furoquinoline alkaloid, is a lipophilic molecule with poor water solubility. Direct dissolution in aqueous buffers like PBS or cell culture media will likely result in precipitation or incomplete solubilization. It is standard practice to first dissolve the compound in an organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution before making further dilutions into your aqueous experimental medium.[1]
Q2: What is the recommended solvent for creating a this compound stock solution?
A2: The most commonly used solvent for creating a stock solution of this compound is high-purity, anhydrous DMSO.[1] This allows for a high concentration stock (e.g., 10 mM) that is stable when stored correctly.
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution is a clear indicator that the aqueous solubility limit has been exceeded. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to use a lower final concentration of this compound in your experiment.
-
Optimize the Co-solvent Percentage: Ensure the final concentration of DMSO (or other co-solvent) in your aqueous solution is as low as possible, typically well below 1%, to avoid solvent-induced artifacts in your experiments. However, a minimal amount of co-solvent is necessary to maintain solubility.
-
Use Solubility Enhancers: Incorporating solubility enhancers into your final aqueous solution can significantly improve the solubility of this compound. Common choices include cyclodextrins or non-ionic surfactants.[2][3][4]
-
pH Adjustment: For ionizable drugs, adjusting the pH of the buffer can increase solubility.[5][6] The potential for this compound to be ionized should be evaluated to see if this is a viable strategy.
Q4: Are there more advanced formulation strategies I can use for in vivo studies?
A4: Absolutely. For in vivo applications where bioavailability is critical, several advanced formulation strategies can be employed to enhance the solubility and absorption of poorly soluble compounds like this compound.[3][7][8] These are generally more complex to prepare. Options include:
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can present the compound in a solubilized form that facilitates absorption.[2][8]
-
Solid Dispersions: Dispersing this compound in a polymer matrix can improve its dissolution profile.[3]
-
Nanosizing: Reducing the particle size of the compound to the nanoscale increases the surface area-to-volume ratio, which can significantly improve dissolution rates.[3][4]
Troubleshooting Guide: Solubility Enhancement Techniques
This table summarizes common techniques to enhance the aqueous solubility of this compound.
| Technique | Mechanism of Action | Advantages | Considerations |
| Co-solvency | Reduces the polarity of the aqueous solvent, decreasing the interfacial tension between the solvent and the hydrophobic solute.[4][9] | Simple to implement for in vitro studies; effective for creating stock solutions. | Potential for solvent toxicity in biological assays; high concentrations can alter experimental outcomes. The final co-solvent concentration should be carefully controlled. |
| Cyclodextrin Complexation | Encapsulates the non-polar drug molecule within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior improves water solubility.[2][3][4] | High solubilization capacity; can improve stability; low toxicity profiles for derivatives like HP-β-CD and SBE-β-CD.[2] | Stoichiometry of complexation needs to be considered; can be a more expensive option. |
| Use of Surfactants | Forms micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in the aqueous phase. | Effective at low concentrations; a wide variety of surfactants are available. | Can interfere with biological membranes and certain assays; potential for toxicity depending on the surfactant and concentration. |
| pH Adjustment | For ionizable compounds, adjusting the pH to a point where the molecule is in its charged (ionized) state increases its interaction with polar water molecules.[5][9] | Simple and cost-effective. | Only applicable if the compound has an ionizable functional group; requires careful control of buffer pH; may affect compound stability or biological activity. |
| Nanosuspensions | Increases the surface area of the drug by reducing particle size to the nanometer range, which enhances the dissolution rate according to the Noyes-Whitney equation.[8] | Significantly improves dissolution velocity; suitable for various administration routes. | Requires specialized equipment (e.g., high-pressure homogenizers); potential for particle aggregation requires stabilization. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 258.27 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Weigh out 2.58 mg of this compound powder using an analytical balance and place it into a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex the vial thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
The resulting solution is a 10 mM stock of this compound.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a 100 µM working solution of this compound in an aqueous buffer for an in vitro assay, minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sterile conical tubes
Methodology:
-
Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous buffer. To do this, dissolve 1 g of HP-β-CD in a final volume of 10 mL of buffer. Warm the solution slightly (to ~30-40°C) to aid dissolution.
-
Allow the HP-β-CD solution to cool to room temperature.
-
In a sterile conical tube, add 990 µL of the 10% HP-β-CD solution.
-
Add 10 µL of the 10 mM this compound stock solution in DMSO to the HP-β-CD solution. This creates a 1:100 dilution.
-
Immediately vortex the solution vigorously for at least 1 minute to ensure thorough mixing and to facilitate the formation of the inclusion complex.
-
The final solution contains 100 µM this compound, 1% DMSO, and ~10% HP-β-CD. This solution should be visually inspected for any signs of precipitation before use.
Visualizations
References
- 1. biorbyt.com [biorbyt.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. wjbphs.com [wjbphs.com]
- 7. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. ijmsdr.org [ijmsdr.org]
Optimizing Dehydrogeijerin concentration for cell culture experiments.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dehydrogeijerin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound (CAS No. 16850-91-2) is a natural coumarin compound.[] Its primary known mechanism of action is the inhibition of acetylcholinesterase, with a reported IC50 of 9.7 μM.[2] Some suppliers also indicate that it may target Nitric Oxide Synthase (NOS), Mitogen-Activated Protein Kinase (MAPK), and Cyclooxygenase (COX).[3]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
For a novel compound like this compound, it is recommended to start with a broad range of concentrations to determine its effect on your specific cell line. A preliminary study using a wide concentration range, for example from 100 µM down to 1 nM using 10-fold dilutions, can help in identifying an approximate effective concentration.[4] Based on the published IC50 for acetylcholinesterase inhibition (9.7 μM), a starting range around this value would be a logical starting point for mechanistic studies.
Q3: How should I prepare a stock solution of this compound?
This compound is typically sold as a solid or in a pre-dissolved format, such as 10 mM in DMSO.[3] If you have the solid compound, consult the manufacturer's datasheet for solubility information. It is common to dissolve such compounds in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How can I determine the optimal concentration of this compound for my specific cell line and assay?
Determining the optimal concentration requires a systematic approach. A common method is to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations and then measuring a relevant biological endpoint. This could be cell viability (to determine cytotoxicity), proliferation, or a specific signaling event. The goal is to find a concentration that produces the desired effect without causing excessive cell death.
Q5: What are some common assays to assess the cytotoxic effects of this compound?
Several cytotoxicity assays can be employed to measure the impact of this compound on cell viability.[5][6] Common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
-
LDH Assay: This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[9]
-
Trypan Blue Exclusion Assay: This method uses a dye that is excluded by live cells but taken up by dead cells, allowing for direct counting of viable and non-viable cells.
-
Real-time Cytotoxicity Assays: These assays use fluorescent dyes that bind to DNA upon loss of membrane integrity in dying cells.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound at expected concentrations. | Compound inactivity: The compound may not be active in your specific cell line or assay. Incorrect concentration: The effective concentration may be higher than the range tested. Compound degradation: The compound may have degraded due to improper storage or handling. | Verify the expression of the target (e.g., acetylcholinesterase) in your cell line. Test a wider and higher range of concentrations. Ensure the compound is stored correctly as per the manufacturer's instructions (-20°C is common for small molecules) and that stock solutions are not repeatedly freeze-thawed.[3] |
| High levels of cell death, even at low concentrations. | High sensitivity of the cell line: Your chosen cell line may be particularly sensitive to this compound. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. Compound precipitation: The compound may be precipitating out of solution at higher concentrations, leading to non-specific toxicity. | Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the IC50 value for your cell line.[7] Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.5%) and that your vehicle control shows no toxicity.[10] Visually inspect the culture medium for any signs of precipitation after adding the compound. |
| Inconsistent or variable results between experiments. | Cell passage number: Using cells at a high passage number can lead to genetic drift and altered phenotypes.[11] Cell seeding density: Inconsistent cell numbers at the start of the experiment will lead to variable results.[12] Reagent variability: Using different lots of media, serum, or other reagents can introduce variability. | Use cells with a consistent and low passage number. Always perform a cell count before seeding to ensure consistent density.[12] Record the lot numbers of all reagents used and try to use the same lot for a set of related experiments.[12] |
| Precipitate forms in the culture medium after adding this compound. | Poor solubility: The compound may have limited solubility in the aqueous culture medium, especially at higher concentrations. | Prepare the final dilutions of this compound in pre-warmed medium and mix thoroughly.[13] If precipitation persists, consider using a lower concentration range or exploring the use of a different solvent or a solubilizing agent (with appropriate controls). |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 16850-91-2 | [][2][3] |
| Molecular Formula | C15H14O4 | [3][14] |
| Molecular Weight | 258.27 g/mol | [3] |
| Primary Target | Acetylcholinesterase | [2] |
| Reported IC50 | 9.7 μM (for Acetylcholinesterase) | [2] |
| Other Potential Targets | NOS, MAPK, COX | [3] |
| Common Solvent | DMSO | [3] |
| Recommended Storage | -20°C | [3] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol provides a general framework. Specific details such as cell seeding density and incubation times should be optimized for your particular cell line.[12][15]
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a 2X stock solution of this compound at various concentrations in your cell culture medium. For a preliminary experiment, you might choose a range from 200 µM to 2 nM (for final concentrations of 100 µM to 1 nM).
-
Also, prepare a 2X vehicle control (medium with the highest concentration of DMSO that your treated cells will receive).
-
Carefully remove the old medium from the cells and add 100 µL of the 2X this compound solutions or the vehicle control to the appropriate wells.
-
Include wells with medium only as a background control.
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C in the dark.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
From this curve, you can determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Caption: A general workflow for determining the optimal concentration of this compound.
Caption: A potential mechanism of this compound via the MAPK signaling pathway.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. opentrons.com [opentrons.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell Culture Troubleshooting [sigmaaldrich.com]
- 12. biocompare.com [biocompare.com]
- 13. promocell.com [promocell.com]
- 14. Phytochemical: this compound [caps.ncbs.res.in]
- 15. researchgate.net [researchgate.net]
Troubleshooting low signal in Dehydrogeijerin enzymatic assays.
Welcome to the technical support center for Dehydrogeijerin enzymatic assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address common issues, particularly low signal, during your experiments. This compound is known to be an acetylcholinesterase (AChE) inhibitor, and therefore this guide will focus on troubleshooting AChE enzymatic assays.[1]
Frequently Asked Questions (FAQs) - Troubleshooting Low Signal
Q1: Why is the signal in my this compound assay unexpectedly low or absent?
A low or absent signal is a common issue that can stem from several factors, ranging from reagent integrity to instrument settings. The first step is to systematically check your controls (positive, negative, and blank) to diagnose the problem. A logical troubleshooting workflow can help pinpoint the issue.
Caption: Troubleshooting decision tree for low signal in enzymatic assays.
Q2: My positive control signal is low. How do I troubleshoot my enzyme and substrate?
If your positive control (containing enzyme and substrate but no this compound) shows a low signal, the issue lies with the core components of your assay.
-
Enzyme Activity: Enzymes are sensitive and can lose activity due to improper storage or handling. Verify the activity of your acetylcholinesterase stock with a dedicated activity assay (see protocol below). Ensure you are using the correct final concentration in your assay wells.[2]
-
Substrate Concentration: The substrate concentration should ideally be at or near the Michaelis constant (Km) for sensitive inhibitor screening. If the concentration is too low, the initial reaction rate will be minimal.[3][4] Conversely, excessively high substrate concentrations can sometimes lead to substrate inhibition. More commonly, the substrate may have degraded due to light exposure or improper storage. Fluorogenic substrates are particularly susceptible to photobleaching.[2][5]
-
Reaction Kinetics: Ensure you are measuring the initial reaction velocity (V₀). If you let the reaction proceed for too long, the substrate may become depleted, causing the reaction rate to plateau and leading to a lower-than-expected endpoint signal.[4][6]
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
Q3: My controls are fine, but the wells with this compound have no signal. What could be the cause?
If your controls are working, the issue is likely related to the inhibitor itself or its interaction with the assay components.
-
Inhibitor Concentration: You may be using a concentration of this compound that is too high, leading to 100% inhibition of the enzyme. Perform a dose-response curve with serial dilutions of the compound to find the IC50 value. The IC50 for this compound against acetylcholinesterase is reported to be 9.7 μM.[1]
-
Compound Interference: Many small molecules can interfere with fluorescence-based assays.[7] this compound might be fluorescent itself at the tested wavelengths, or it could be quenching the fluorescence of the product. Run a control with just the buffer, substrate, and this compound (no enzyme) to check for these interference effects.
-
Solubility: The compound may be precipitating out of solution in your assay buffer, effectively lowering its concentration and potentially scattering light, which can interfere with plate readings.[6] Visually inspect the wells for any precipitation.
Data and Parameter Tables
Table 1: Typical Concentration Ranges for AChE Fluorescence Assays
| Component | Typical Starting Concentration | Key Consideration |
| Acetylcholinesterase (AChE) | 0.05 - 0.5 mU/mL | Titrate to find a concentration that gives a robust signal within the linear range of the instrument. |
| Fluorogenic Substrate | 10 - 100 µM | Should be near the Kₘ value for optimal sensitivity to inhibition. |
| This compound (Inhibitor) | 0.1 nM - 100 µM | Perform a wide serial dilution to determine the full dose-response curve and IC₅₀. |
| Detergent (e.g., Triton X-100) | 0.005% - 0.01% (v/v) | Can prevent compounds and fluorophores from sticking to the plate, but high concentrations may denature the enzyme.[8] |
Table 2: Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution |
| No signal in any well | Instrument failure (lamp, detector) or incorrect settings.[6][8] | Check instrument settings (wavelengths, gain). Run a standard fluorescent molecule to confirm instrument function. |
| Incorrect buffer preparation (wrong pH). | Prepare fresh buffer and verify pH. | |
| Low signal in all wells (including positive control) | Inactive/degraded enzyme or substrate. | Test enzyme activity independently. Use fresh substrate. |
| Sub-optimal assay conditions (temperature, incubation time). | Optimize incubation time and ensure temperature is controlled and consistent. | |
| High signal in negative control/blank | Autofluorescence of reagents, compound, or microplate.[7] | Use a high-quality black microplate. Check individual components for fluorescence. |
| Reagent contamination. | Use fresh, filtered buffers and solutions. | |
| Signal is fine in controls, but low in sample wells | Inhibitor concentration is too high. | Perform a serial dilution of this compound. |
| Compound is precipitating. | Check compound solubility in assay buffer. Consider using a co-solvent like DMSO (ensure final concentration is low, <1%). | |
| Compound is quenching the fluorescent signal. | Run a quenching control (product + inhibitor, no enzyme). |
Experimental Protocols
Protocol 1: Standard Acetylcholinesterase (AChE) Inhibition Assay
This protocol describes a typical fluorescence-based assay for measuring AChE inhibition by this compound.
-
Reagent Preparation :
-
Assay Buffer : 50 mM Tris-HCl, pH 8.0.
-
AChE Stock Solution : Prepare a 1 U/mL stock solution of AChE in Assay Buffer.
-
Substrate Stock : Prepare a 10 mM stock of a suitable fluorogenic substrate (e.g., Amplex Red) in DMSO.
-
This compound Stock : Prepare a 10 mM stock solution in DMSO, then create serial dilutions in Assay Buffer.
-
-
Assay Procedure (96-well format) :
-
Add 25 µL of Assay Buffer to the "Blank" wells.
-
Add 25 µL of the AChE working solution (e.g., 0.2 mU/mL in Assay Buffer) to all other wells.
-
Add 25 µL of this compound dilutions to the "Inhibitor" wells. Add 25 µL of Assay Buffer to "Positive Control" and "Blank" wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the substrate working solution (e.g., 200 µM in Assay Buffer) to all wells.
-
Read the fluorescence kinetically for 15-30 minutes using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex Red).[7]
-
-
Data Analysis :
-
Subtract the "Blank" reading from all other wells.
-
Calculate the rate of reaction (slope of the kinetic curve) for each well.
-
Determine the percent inhibition for each this compound concentration relative to the "Positive Control".
-
Plot percent inhibition vs. log[this compound] and fit to a dose-response curve to calculate the IC₅₀.
-
Protocol 2: Enzyme Activity Verification
Use the procedure from Protocol 1, but only run "Positive Control" and "Blank" wells. A robust, linear increase in fluorescence over time confirms enzyme activity. If the slope is near zero, the enzyme is inactive.
Caption: General experimental workflow for an AChE inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 6. thermofisher.com [thermofisher.com]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of synthetic Dehydrogeijerin.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of synthetic Dehydrogeijerin. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (CAS: 16850-91-2; Molecular Formula: C15H14O4) is a synthetic coumarin derivative. Its primary known biological activity is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. It has been investigated for its potential therapeutic applications in conditions like Alzheimer's disease. Some evidence also suggests potential activity against Nitric Oxide Synthase (NOS), Mitogen-Activated Protein Kinase (MAPK), and Cyclooxygenase (COX).
Q2: What are the common causes of batch-to-batch variability in synthetic this compound?
Batch-to-batch variability of synthetic this compound can arise from several factors, including:
-
Purity Differences: Incomplete reactions or inadequate purification can lead to varying levels of the active compound and residual starting materials or byproducts in different batches.
-
Impurity Profile: The presence of different types or levels of impurities, such as isomers, unreacted starting materials, or side-reaction products from the synthesis process, can significantly impact biological activity.
-
Degradation: this compound, like many organic molecules, can degrade over time if not stored under appropriate conditions. Exposure to light, high temperatures, or non-neutral pH can lead to the formation of degradation products.
-
Solvent and Reagent Quality: The purity of solvents and reagents used in the synthesis can introduce impurities that may be difficult to remove and can affect the final product's quality and activity.
Q3: What are the recommended storage conditions for synthetic this compound?
To ensure stability and minimize degradation, synthetic this compound should be stored at -20°C in a tightly sealed container, protected from light. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q4: How can I confirm the identity and purity of a new batch of this compound?
A combination of analytical techniques is recommended for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify potential impurities by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound and identify any structural isomers or other impurities. ¹H and ¹³C NMR are standard methods.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to batch-to-batch variability of synthetic this compound.
Issue 1: Inconsistent Biological Activity in Acetylcholinesterase (AChE) Inhibition Assays
If you observe significant differences in the IC50 values or overall inhibitory effect of different batches of this compound, follow these steps:
Troubleshooting Workflow for Inconsistent Biological Activity
Technical Support Center: Refining Dehydrogeijerin Purification Methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of Dehydrogeijerin.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.
Question: My this compound yield is consistently low after the initial extraction. What are the potential causes and solutions?
Answer: Low yields can stem from several factors related to the extraction process. Here are some common causes and their respective solutions:
-
Incomplete Extraction: The solvent may not be efficiently penetrating the plant material.
-
Solution: Ensure the plant material is finely ground to increase the surface area for extraction. Consider using a more effective extraction technique such as Soxhlet extraction or ultrasound-assisted extraction to improve efficiency.
-
-
Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound.
-
Solution: this compound, a coumarin, is moderately polar. Solvents like dichloromethane, ethyl acetate, or methanol are often effective. A sequential extraction with solvents of increasing polarity (e.g., hexane followed by ethyl acetate) can help in selectively extracting compounds.
-
-
Degradation of this compound: Prolonged exposure to high temperatures or certain pH conditions during extraction can lead to the degradation of the target compound.
-
Solution: Avoid excessive heat during solvent evaporation by using a rotary evaporator at a controlled temperature. Also, be mindful of the pH of the extraction mixture, as extreme pH can cause hydrolysis or rearrangement of coumarins.
-
Question: I am observing co-elution of impurities with this compound during column chromatography. How can I improve the separation?
Answer: Co-elution is a common challenge in the purification of natural products. Here are some strategies to improve the resolution in column chromatography:
-
Optimize the Mobile Phase: The polarity of the solvent system is crucial for good separation.
-
Solution: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the one that provides the best separation between this compound and the impurities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often more effective than an isocratic elution.
-
-
Stationary Phase Selection: The choice of adsorbent is critical for effective separation.
-
Solution: While silica gel is commonly used, its acidic nature might not be ideal for all compounds. Consider using neutral or basic alumina, or reversed-phase silica (C18) for more polar compounds.
-
-
Sample Loading Technique: Improper loading of the sample can lead to band broadening and poor separation.
-
Solution: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column in a narrow band. Dry loading, where the extract is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution, especially for samples that are not very soluble in the mobile phase.
-
Question: My final this compound product after HPLC purification shows persistent impurities in the chromatogram. What could be the reason and how can I address this?
Answer: Persistent impurities after HPLC purification can be frustrating. Here are some potential reasons and solutions:
-
Co-eluting Compounds with Similar Properties: The impurity may have very similar polarity and retention time to this compound under the current HPLC conditions.
-
Solution: Modify the HPLC method. Try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18 column), change the organic modifier in the mobile phase (e.g., from acetonitrile to methanol), or adjust the pH of the aqueous phase.
-
-
Contamination from the HPLC System: The impurity might be introduced from the system itself.
-
Solution: Run a blank gradient (without injecting a sample) to check for system peaks. Ensure all solvents are of high purity and the system is thoroughly flushed between runs.
-
-
On-Column Degradation: this compound might be degrading on the HPLC column.
-
Solution: Check the stability of this compound under the analytical conditions (e.g., pH of the mobile phase). Using a buffered mobile phase can help maintain a stable pH.
-
Question: The recrystallization of this compound is not yielding pure crystals. What should I do?
Answer: Successful recrystallization depends heavily on the choice of solvent and the procedure.
-
Inappropriate Recrystallization Solvent: The solvent may be too good or too poor at dissolving this compound.
-
Solution: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Experiment with a range of solvents with varying polarities. A mixed solvent system (one in which the compound is soluble and one in which it is less soluble) can also be very effective for coumarins, such as aqueous methanol or aqueous ethanol.
-
-
Presence of Soluble Impurities: Some impurities may have similar solubility profiles to this compound.
-
Solution: If a single recrystallization step is insufficient, a second recrystallization from a different solvent system may be necessary. Alternatively, pre-purification by column chromatography to remove the bulk of impurities before recrystallization is recommended.
-
-
Cooling Rate: Rapid cooling can lead to the trapping of impurities within the crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for this compound isolation?
A1: this compound is a natural coumarin that has been isolated from the leaves of the Australian plant Geijera parviflora.
Q2: What are the common classes of impurities found in crude extracts of Geijera parviflora?
A2: Crude extracts of Geijera parviflora can contain a complex mixture of compounds including other coumarins (like geiparvarin), alkaloids, flavonoids, and terpenoids. The presence of structurally similar coumarins can pose a significant challenge during purification.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard and effective method for determining the purity of coumarins like this compound. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique that can provide an absolute purity assessment without the need for a reference standard of the impurities.
Q4: What are the optimal storage conditions for purified this compound?
A4: As with many purified natural products, this compound should be stored in a cool, dark, and dry place to prevent degradation. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C).
Q5: Are there any known stability issues with this compound during purification?
A5: Coumarins can be susceptible to degradation under certain conditions. They can be sensitive to light, high temperatures, and extreme pH. It is important to minimize exposure to these conditions throughout the extraction and purification process. For instance, coumarin itself shows some degradation in water at temperatures of 200°C and higher.
Data Presentation: Comparison of Purification Methods
The following tables summarize quantitative data on the purity of coumarins achieved through different purification techniques, which can be extrapolated to the purification of this compound.
Table 1: Purity of Coumarins Obtained by Column Chromatography
| Stationary Phase | Mobile Phase System | Purity Achieved (%) | Reference |
| Silica Gel | Petroleum ether - Dichloromethane - Ethyl acetate | >95 | |
| Florisil | Gradient elution | >96 | |
| Alumina | Chloroform - Methanol | >97 | |
| C18 Silica | Acetonitrile - Water (gradient) | >98 |
Table 2: Purity of Coumarins Achieved by HPLC
| Column Type | Mobile Phase | Purity Achieved (%) | Reference |
| C18 | Acetonitrile / 0.3% Aqueous Acetic Acid (gradient) | >99 | |
| Phenyl-Hexyl | Methanol / Water (gradient) | >98.5 | |
| C8 | Acetonitrile / 0.5% Acetic Acid (gradient) | >99 |
Table 3: Purity Improvement through Recrystallization of Coumarins
| Initial Purity (%) | Recrystallization Solvent(s) | Final Purity (%) | Reference |
| ~85 | Aqueous Methanol (40%) | >98 | |
| ~90 | Aqueous Ethanol (34%) | >99 | |
| ~92 | Toluene | >99.5 |
Experimental Protocols
Protocol 1: Extraction of this compound from Geijera parviflora Leaves
This protocol is a generalized procedure based on methods for extracting coumarins from plants of the Rutaceae family.
-
Preparation of Plant Material: Air-dry the leaves of Geijera parviflora at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the leaves into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered leaves (100 g) in dichloromethane (500 mL) for 24 hours at room temperature with occasional stirring.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process with the plant residue two more times with fresh dichloromethane.
-
Combine all the filtrates.
-
-
Solvent Evaporation: Concentrate the combined dichloromethane extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
Protocol 2: Purification of this compound by Column Chromatography
-
Preparation of the Column:
-
Pack a glass column with silica gel (60-120 mesh) using a slurry method with hexane.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved extract and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate to the hexane (e.g., 95:5, 90:10, 80:20 v/v).
-
Collect fractions and monitor them by TLC.
-
-
Fraction Analysis:
-
Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3).
-
Visualize the spots under UV light (254 nm and 365 nm).
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions to obtain the purified this compound.
Protocol 3: High-Purity this compound via Preparative HPLC
-
HPLC System: A preparative HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Sample Preparation: Dissolve the partially purified this compound from column chromatography in the initial mobile phase composition.
-
Injection and Fraction Collection: Inject the sample and collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.
-
Post-Purification: Evaporate the solvent from the collected fraction to yield highly pure this compound.
Protocol 4: Recrystallization for Final Purification
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the purified this compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures with water) to find a suitable recrystallization solvent.
-
Dissolution: Dissolve the this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to induce further crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven at a low temperature.
Visualizations
Validation & Comparative
Dehydrogeijerin: A Comparative Analysis of Cholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dehydrogeijerin's inhibitory activity against cholinesterases, placing it in context with other known inhibitors. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key concepts to support research and development in neurodegenerative diseases and other conditions where cholinesterase modulation is a therapeutic strategy.
Introduction to this compound and Cholinesterase Inhibition
This compound is a natural coumarin compound that has been identified as an inhibitor of acetylcholinesterase (AChE)[1]. Cholinesterase inhibitors are a class of compounds that block the activity of enzymes responsible for the breakdown of the neurotransmitter acetylcholine. There are two primary types of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While AChE is the primary enzyme responsible for acetylcholine hydrolysis in the brain and at the neuromuscular junction, BChE also plays a role in cholinergic transmission and its activity is often elevated in neurodegenerative conditions such as Alzheimer's disease. The cross-reactivity of a cholinesterase inhibitor with both AChE and BChE is a critical factor in its pharmacological profile, influencing its therapeutic efficacy and potential side effects.
Comparative Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
A study by Kwon et al. (2017) reported the acetylcholinesterase inhibitory activity of this compound isolated from the stem of Angelica polymorpha. However, to date, the inhibitory activity of this compound against butyrylcholinesterase (BChE) has not been reported in the scientific literature. This data gap is crucial for a complete understanding of its cross-reactivity profile.
The following table compares the AChE inhibitory activity of this compound with other well-characterized cholinesterase inhibitors for which both AChE and BChE IC50 values are available.
| Compound | Type | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (BChE/AChE) |
| This compound | Coumarin | 9.7[1] | Not Reported | - |
| Galantamine | Alkaloid | 1.5 | 8.5 | 5.7 |
| Donepezil | Piperidine derivative | 0.0067 | 3.1 | 462 |
| Rivastigmine | Carbamate | 4.5 | 0.03 | 0.007 |
| Tacrine | Acridine derivative | 0.13 | 0.003 | 0.02 |
| Imperatorin | Furanocoumarin | >100 | 14.4 | - |
| Heraclenol-2'-O-angelate | Furanocoumarin | Not Reported | 7.5 | - |
Note: IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, buffer conditions).
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
The determination of cholinesterase inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman et al. (1961). This assay is based on the reaction of the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (or butyrylthiocholine), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Butyrylcholinesterase (BChE) from equine serum or human serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
S-Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (this compound or other inhibitors)
-
Positive control (e.g., Donepezil, Galantamine)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of enzymes (AChE and BChE), substrates (ATCI and BTCI), and DTNB in phosphate buffer.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add:
-
20 µL of the test compound solution at various concentrations.
-
140 µL of phosphate buffer (0.1 M, pH 8.0).
-
20 µL of DTNB solution.
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE or BTCI for BChE).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
-
Controls:
-
Blank: Contains all reagents except the enzyme.
-
Negative Control: Contains all reagents and the enzyme but no inhibitor (solvent control).
-
Positive Control: Contains all reagents, the enzyme, and a known cholinesterase inhibitor.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Sample) / Rate of Negative Control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizing Cholinergic Signaling and Inhibition
The following diagrams illustrate the key signaling pathway and the experimental workflow for assessing cholinesterase inhibition.
Caption: Cholinergic signaling and the mechanism of cholinesterase inhibitors.
Caption: Experimental workflow for cholinesterase inhibition assay.
Conclusion
This compound is a confirmed inhibitor of acetylcholinesterase with an IC50 value of 9.7 µM[1]. However, a comprehensive assessment of its cross-reactivity with butyrylcholinesterase is currently limited by the absence of publicly available inhibition data for BChE. Further investigation into the BChE inhibitory activity of this compound is warranted to fully characterize its pharmacological profile and potential as a therapeutic agent. The provided experimental protocol offers a standardized method for researchers to conduct such investigations and contribute to a more complete understanding of this and other novel cholinesterase inhibitors.
References
Dehydrogeijerin: Bridging the Gap Between In Vitro Promise and In Vivo Reality in Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Dehydrogeijerin, a natural compound, has demonstrated notable in vitro activity as an inhibitor of acetylcholinesterase (AChE), a key target in the symptomatic treatment of Alzheimer's disease. With a reported half-maximal inhibitory concentration (IC50) of 9.7 μM, it presents a promising starting point for further investigation. However, the journey from a compelling in vitro result to a clinically effective therapeutic is fraught with challenges, primarily centered on establishing a robust in vitro and in vivo correlation (IVIVC). This guide provides a comparative analysis of this compound's in vitro activity against established AChE inhibitors—Donepezil, Galantamine, and Rivastigmine—for which in vivo data and IVIVC principles are well-documented. By examining these comparators, we can delineate the necessary pathway for advancing this compound from a laboratory curiosity to a potential therapeutic candidate.
In Vitro Activity: A Comparative Overview
The initial assessment of a potential AChE inhibitor relies on its in vitro potency. The IC50 value, representing the concentration of an inhibitor required to reduce the activity of an enzyme by half, is a critical parameter. Below is a comparison of the in vitro AChE inhibitory activity of this compound and its established counterparts.
| Compound | Acetylcholinesterase IC50 | Butyrylcholinesterase IC50 | Selectivity (BuChE/AChE) |
| This compound | 9.7 µM[1] | Not Reported | Not Reported |
| Donepezil | 8.12 nM - 11.6 nM[2] | ~7,400 nM[3] | ~638-911 |
| Galantamine | 0.35 µM - 0.85 µM[4] | 12.1 µM | ~14-35 |
| Rivastigmine | 4.3 - 4760 nM | 16 - 238 nM | ~0.05-3.7 |
Table 1: In Vitro Inhibitory Activity of this compound and Comparator Drugs against Cholinesterases. This table summarizes the half-maximal inhibitory concentrations (IC50) for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Lower IC50 values indicate higher potency. Selectivity is calculated as the ratio of BuChE IC50 to AChE IC50.
The Crucial Step: In Vivo Correlation
While in vitro assays provide a foundational understanding of a compound's activity, they do not predict its behavior in a complex biological system. Pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—and in vivo efficacy are paramount. For Donepezil, Galantamine, and Rivastigmine, extensive in vivo studies in animal models, often rats, have been crucial in establishing their therapeutic potential and informing clinical trial design.
| Compound | Animal Model | Route of Administration | Key Pharmacokinetic Parameters (Rats) | In Vivo Efficacy |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported |
| Donepezil | Rat | Intramuscular, Intravenous, Oral | Cmax: 8.34 ng/mL (i.m.), Tmax: 36 min (i.m.), Brain concentrations exceed plasma levels[5][6] | Dose-dependent increase in brain acetylcholine levels[7] |
| Galantamine | Rat | Intravenous, Oral | High oral bioavailability (~77%), Tmax: <2 h (oral), Elimination half-life: ~3.5-5.1 h[8][9][10] | Improves recognition performance in mice[2] |
| Rivastigmine | Rat | Intramuscular, Intravenous | Cmax: 6.18 ng/mL (i.m.), Tmax: 17 min (i.m.), Brain concentrations exceed plasma levels[5][11] | Ameliorates memory impairment in rats with forebrain lesions[12] |
Table 2: Comparative In Vivo Data of Acetylcholinesterase Inhibitors. This table highlights the absence of in vivo data for this compound and provides key pharmacokinetic and efficacy findings for the comparator drugs in rat models. Cmax: maximum plasma concentration; Tmax: time to reach maximum plasma concentration.
Experimental Protocols: A Roadmap for this compound
To bridge the data gap for this compound, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols are based on standard methodologies used for the characterization of the comparator drugs.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method to determine the IC50 of cholinesterase inhibitors.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Procedure:
-
Prepare a reaction mixture containing a phosphate buffer (pH 8.0), DTNB, and the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding a solution of acetylcholinesterase.
-
After a pre-incubation period, add the substrate, acetylthiocholine iodide.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Pharmacokinetic Study in Rats
This study is essential to understand the ADME properties of a new chemical entity.
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
Procedure:
-
Administer this compound to rats via a specific route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360, and 480 minutes) post-administration.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), and elimination half-life.
In Vivo Efficacy Study in an Alzheimer's Disease Animal Model
Animal models that mimic aspects of Alzheimer's disease pathology are used to assess the therapeutic potential of new compounds.
Animal Model: Transgenic mouse models of Alzheimer's disease, such as APP/PS1 or 5XFAD mice, are frequently used. Alternatively, scopolamine-induced amnesia models in rats or mice can be employed to assess cognitive enhancement.
Procedure:
-
Treat the animals with this compound or a vehicle control over a specified period.
-
Conduct behavioral tests to assess cognitive function, such as the Morris water maze or the Y-maze spontaneous alternation test.
-
Following the behavioral assessments, collect brain tissue for biochemical analysis (e.g., measurement of AChE activity, amyloid-beta levels).
-
Compare the cognitive performance and biochemical markers between the this compound-treated group and the control group to evaluate efficacy.
Visualizing the Path Forward
To conceptualize the scientific journey from in vitro discovery to in vivo validation, the following diagrams illustrate the key processes and relationships.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Caption: General Workflow for In Vitro-In Vivo Correlation (IVIVC) Studies.
Conclusion
This compound exhibits promising in vitro acetylcholinesterase inhibitory activity, positioning it as a compound of interest for Alzheimer's disease research. However, the lack of in vivo data represents a significant hurdle in its development pathway. By drawing parallels with established drugs like Donepezil, Galantamine, and Rivastigmine, it becomes evident that a systematic approach encompassing detailed pharmacokinetic and efficacy studies is imperative. The successful establishment of an in vitro-in vivo correlation is not merely a regulatory requirement but a fundamental tool for efficient drug development, enabling the prediction of in vivo performance from in vitro data and facilitating formulation optimization. The future of this compound as a potential therapeutic agent hinges on the successful navigation of this critical transition from the laboratory bench to preclinical and, ultimately, clinical validation.
References
- 1. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Donepezil and Rivastigmine: Pharmacokinetic Profile and Brain-targeting After Intramuscular Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Donepezil and Rivastigmine: Pharmacokinetic Profile and Brain-targeting After Intramuscular Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic/Pharmacodynamic Models of an Alzheimer's Drug, Donepezil, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of galantamine, a cholinesterase inhibitor, in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. sid.ir [sid.ir]
- 12. researchgate.net [researchgate.net]
Assessing the Selectivity of Dehydrogeijerin for Acetylcholinesterase Over Butyrylcholinesterase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Dehydrogeijerin's selectivity as an inhibitor for acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE). The following sections present the available quantitative data, a detailed experimental protocol for cholinesterase inhibition assays, and visualizations to illustrate key processes.
Data Presentation: Quantitative Inhibition Data
A critical aspect of evaluating a cholinesterase inhibitor is its selectivity, which is the ratio of its inhibitory potency against BChE to that of AChE. A higher selectivity ratio (IC50 BChE / IC50 AChE) indicates a greater preference for inhibiting AChE.
Currently, quantitative data for this compound's inhibitory activity is only available for acetylcholinesterase. One study has reported an IC50 value of 9.7 μM for the inhibition of AChE by this compound[1]. However, a corresponding IC50 value for its activity against butyrylcholinesterase (BChE) has not been identified in the reviewed literature. This data gap prevents a conclusive quantitative assessment of this compound's selectivity.
For context, the genus Geijera, from which this compound is isolated, contains various compounds with neuroactive properties[2]. However, specific studies detailing the BChE inhibitory activity of this compound or extracts of Geijera species known to contain this compound are not currently available.
| Compound | Target Enzyme | IC50 Value (μM) | Selectivity (IC50 BChE / IC50 AChE) |
| This compound | Acetylcholinesterase (AChE) | 9.7[1] | Data Not Available |
| Butyrylcholinesterase (BChE) | Data Not Available |
Experimental Protocols: Cholinesterase Inhibition Assay
The most common method for determining the inhibitory activity of compounds against AChE and BChE is the spectrophotometric method developed by Ellman.
Ellman's Method for Cholinesterase Activity Assay
This assay measures the activity of cholinesterase enzymes by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically and is proportional to the enzyme's activity.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) at various concentrations
-
Positive control (e.g., physostigmine or donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in phosphate buffer (pH 8.0). The test compound and positive control are typically dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in the buffer.
-
Assay in 96-Well Plate:
-
To each well, add a solution of the test compound at a specific concentration.
-
Add the AChE or BChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to interact with the enzyme.
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE).
-
-
Measurement: Immediately measure the absorbance of the yellow product at 412 nm at regular intervals for a specific duration using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction ] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for determining cholinesterase inhibition.
Caption: Enzymatic action of Acetylcholinesterase and its inhibition.
References
Reproducibility of Dehydrogeijerin's biological effects across different studies.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported biological effects of Dehydrogeijerin across different studies, with a focus on the reproducibility of experimental findings. Due to the limited availability of published data, this guide will focus on the most consistently reported activity of this compound and provide general experimental frameworks for other potential biological targets.
Acetylcholinesterase Inhibition
This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This inhibitory activity suggests potential applications in neurodegenerative diseases such as Alzheimer's disease.
Quantitative Data on Acetylcholinesterase Inhibition
A singular study has reported a specific inhibitory concentration (IC50) value for this compound's effect on acetylcholinesterase.
| Compound | Target | IC50 Value | Reference |
| This compound | Acetylcholinesterase | 9.7 μM | [1] |
Note: The lack of multiple independent studies reporting the IC50 value for this compound's acetylcholinesterase inhibition prevents a direct comparison of reproducibility. Further research is required to validate this finding.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The following is a generalized protocol for determining the acetylcholinesterase inhibitory activity of a compound, based on the widely used Ellman's method.
Objective: To determine the concentration of the test compound (this compound) that inhibits 50% of the acetylcholinesterase (AChE) activity (IC50).
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Test compound (this compound) at various concentrations
-
Positive control (e.g., Donepezil, Galantamine)
-
Buffer solution (e.g., Phosphate buffer, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of AChE, ATCI, DTNB, test compound, and positive control in the appropriate buffer.
-
Assay in Microplate:
-
To each well of a 96-well plate, add the buffer solution.
-
Add the test compound at varying concentrations to the respective wells.
-
Add the positive control to its designated wells.
-
Add the AChE enzyme solution to all wells except the blank.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Initiation of Reaction:
-
Add the DTNB solution to all wells.
-
Add the ATCI substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance of the yellow-colored 5-thio-2-nitrobenzoate anion produced from the reaction of thiocholine with DTNB using a microplate reader at a specific wavelength (typically 405-412 nm).
-
Take readings at regular intervals for a set duration.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition of AChE activity for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined from the resulting dose-response curve.
-
Figure 1. General workflow for an in vitro acetylcholinesterase inhibition assay.
Potential for Other Biological Activities
While data is currently limited, this compound has been associated with other potential biological targets, including Nitric Oxide Synthase (NOS), Mitogen-Activated Protein Kinase (MAPK), and Cyclooxygenase (COX). However, no specific studies demonstrating the inhibitory or modulatory effects of this compound on these targets were identified in the reviewed literature. Therefore, an assessment of reproducibility for these activities is not possible at this time.
The following sections provide generalized experimental protocols for assessing the activity of compounds against these targets.
Nitric Oxide Synthase (NOS) Inhibition Assay
Objective: To determine if a test compound inhibits the activity of NOS isoforms (e.g., nNOS, iNOS, eNOS).
Principle: NOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO). Inhibition of this activity can be measured by quantifying the amount of L-citrulline produced or by detecting the amount of NO generated.
Generalized Protocol (Griess Assay for NO detection):
-
Cell Culture/Enzyme Preparation: Use cells that express the desired NOS isoform or a purified NOS enzyme preparation.
-
Treatment: Incubate the cells or enzyme with the test compound at various concentrations.
-
Stimulation (for cellular assays): If using cells, stimulate NOS activity with an appropriate agonist (e.g., lipopolysaccharide for iNOS).
-
Sample Collection: Collect the cell culture supernatant or the enzyme reaction mixture.
-
Griess Reaction:
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.
-
The Griess reagent reacts with nitrite (a stable product of NO oxidation) to form a colored azo compound.
-
-
Measurement: Measure the absorbance of the colored product using a spectrophotometer (typically at 540 nm).
-
Data Analysis: Compare the absorbance of the treated samples to the control to determine the percentage of NOS inhibition.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation/Inhibition Assay
Objective: To determine if a test compound modulates the MAPK signaling pathway.
Principle: The MAPK pathway is a cascade of protein kinases that plays a crucial role in various cellular processes. The activation of key proteins in this pathway, such as ERK, JNK, and p38, is often assessed by measuring their phosphorylation status.
Generalized Protocol (Western Blotting):
-
Cell Culture and Treatment: Culture appropriate cells and treat them with the test compound at various concentrations and time points.
-
Cell Lysis: Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK (e.g., anti-phospho-ERK).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total ERK or a housekeeping protein like GAPDH) to determine the effect of the compound on MAPK phosphorylation.
References
Head-to-head comparison of different Dehydrogeijerin extraction protocols.
A Head-to-Head Comparison of Dehydrogeijerin Extraction Protocols
For Researchers, Scientists, and Drug Development Professionals
This compound, a pyranocoumarin found in the Australian native plant Geijera parviflora, has garnered interest for its biological activities, including its role as an acetylcholinesterase inhibitor. The efficient extraction of this compound is a critical first step for further research and development. This guide provides a head-to-head comparison of different extraction protocols for this compound, supported by experimental principles and data from related compounds.
Comparative Analysis of Extraction Protocols
The extraction of this compound from Geijera parviflora can be approached using various methods, from traditional solvent-based techniques to modern, greener alternatives. Below is a summary of key performance indicators for three distinct extraction methodologies: Sequential Solvent Extraction, Supercritical Fluid Extraction (SFE), and Ultrasound-Assisted Extraction (UAE).
| Parameter | Sequential Solvent Extraction | Supercritical Fluid Extraction (SFE) | Ultrasound-Assisted Extraction (UAE) |
| Principle | Utilizes solvents of varying polarity to sequentially extract compounds based on their solubility. | Employs a supercritical fluid (typically CO2) as a solvent, offering tunable solvating power with changes in pressure and temperature. | Uses high-frequency sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration. |
| Typical Solvents | Dichloromethane (DCM), Methanol (MeOH), Ethanol, Hexane. | Supercritical Carbon Dioxide (scCO2), often with a co-solvent like ethanol. | Ethanol, Methanol, Water, or other organic solvents. |
| Selectivity | Moderate; depends on the choice of solvents and sequence. | High; can be finely tuned by adjusting pressure and temperature to target specific compounds. | Moderate to high; can be enhanced by solvent choice and temperature control. |
| Extraction Time | Long (hours to days). | Short to moderate (minutes to hours). | Very short (minutes). |
| Solvent Consumption | High. | Low to moderate (CO2 is recycled). | Low. |
| Environmental Impact | High, due to the use of volatile and potentially toxic organic solvents. | Low; CO2 is non-toxic, non-flammable, and easily removed. | Low, especially when using green solvents like ethanol or water. |
| Compound Stability | Risk of degradation for thermolabile compounds if heat is used. | Gentle, as it operates at relatively low temperatures, preserving thermolabile compounds. | Can be performed at low temperatures, minimizing thermal degradation. |
| Post-Extraction Processing | Requires solvent evaporation, which can be energy-intensive. | Simple separation of CO2 by depressurization. | Requires solid-liquid separation and solvent evaporation. |
| Estimated Yield | Variable, dependent on solvent and plant chemotype. | Generally high for non-polar to moderately polar compounds. | Often results in higher yields in shorter times compared to conventional methods.[1] |
| Purity of Crude Extract | Lower; co-extraction of other compounds is common. | Higher; due to the high selectivity of the process. | Moderate to high; can be improved with optimized parameters. |
Experimental Protocols
This protocol is based on the methodology described for the isolation of coumarins from Geijera parviflora leaves.[2]
Methodology:
-
Preparation of Plant Material: The leaves of Geijera parviflora are pulverized to a fine powder to increase the surface area for extraction.
-
Sequential Extraction:
-
The powdered leaf material (e.g., 250 g) is first subjected to trituration with a non-polar solvent like dichloromethane (DCM). This step is repeated multiple times to ensure exhaustive extraction of non-polar and moderately polar compounds, including this compound.
-
Following the DCM extraction, the plant material is then extracted with a more polar solvent, such as methanol (MeOH), to isolate polar compounds.[2]
-
-
Fractionation: The crude DCM extract, which is expected to contain this compound, is concentrated and then fractionated using silica column chromatography.[2]
-
Purification: Fractions containing this compound are identified by analytical techniques like HPLC and LC-MS. The target compound is then purified using semi-preparative HPLC.[2]
This proposed protocol is based on general principles for the SFE of coumarins from plant matrices.[3][4][5]
Methodology:
-
Preparation of Plant Material: Dried and milled leaves of Geijera parviflora are packed into an extraction vessel.
-
Extraction:
-
Supercritical CO2 is pumped through the extraction vessel at a controlled pressure (e.g., 200-300 bar) and temperature (e.g., 40-60 °C).[5]
-
To enhance the extraction of moderately polar coumarins like this compound, a co-solvent such as ethanol (5-10%) can be added to the supercritical CO2 stream.
-
-
Separation: The extract-laden supercritical fluid is passed into a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
Purification: The resulting extract can be further purified by techniques such as HPLC.
This proposed protocol is based on established methods for the UAE of bioactive compounds from plants.[1][6]
Methodology:
-
Preparation of Plant Material: Powdered leaves of Geijera parviflora are suspended in a suitable solvent (e.g., ethanol or a water-ethanol mixture) in an extraction vessel.
-
Ultrasonic Treatment: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension. The sample is subjected to high-frequency ultrasound (e.g., 20-40 kHz) for a short duration (e.g., 15-30 minutes).
-
Separation: The mixture is then filtered or centrifuged to separate the extract from the solid plant material.
-
Purification: The solvent is evaporated, and the crude extract can be purified using chromatographic techniques like HPLC.
Mandatory Visualizations
Experimental Workflow
Caption: Comparative workflow of this compound extraction protocols.
Signaling Pathway: Acetylcholinesterase Inhibition
This compound is known to be an inhibitor of acetylcholinesterase (AChE). The diagram below illustrates the normal function of AChE in a cholinergic synapse and how an inhibitor like this compound disrupts this process.
Caption: Inhibition of acetylcholinesterase by this compound in a synapse.
References
- 1. Effect of extraction methods on yield, phytochemical constituents and antioxidant activity of <i>Withania somnifera</i> - Arabian Journal of Chemistry [arabjchem.org]
- 2. Phytochemical Profiling Studies of Alkaloids and Coumarins from the Australian Plant Geijera parviflora Lindl. (Rutaceae) and Their Anthelmintic and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Supercritical Fluid Extraction of Plant Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Dehydrogeijerin
Immediate Safety and Logistical Information
Dehydrogeijerin is a chemical compound that requires careful handling in a laboratory setting to minimize exposure and ensure the safety of all personnel. As with any chemical, a thorough understanding of its properties and potential hazards is crucial. The following sections outline the essential operational and disposal plans.
Due to the limited availability of a comprehensive SDS, the following table summarizes the known physical and chemical properties of this compound. This information is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Appearance | Solid (form may vary) |
| Storage Temperature | Room Temperature |
Table 1: Physical and chemical properties of this compound.
A risk assessment should be conducted to determine the specific PPE requirements for handling this compound. The following table provides general guidance for handling powdered chemicals of unknown toxicity in a laboratory setting.[1][2][3][4][5][6]
| Body Part | Personal Protective Equipment (PPE) | Specifications and Remarks |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashes or aerosol generation.[3][4] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a common choice for handling chemicals.[1][3][4] Double gloving may be appropriate for increased protection.[1] Always check the glove manufacturer's compatibility chart for the specific chemical if available. |
| Body | Laboratory Coat | A buttoned, long-sleeved laboratory coat is required to protect skin and clothing.[1][4][5] |
| Respiratory | Respirator (if required) | Use of a respirator should be determined by a risk assessment, especially if handling the powder outside of a fume hood or if aerosolization is possible. An N95 or higher-rated respirator may be necessary.[1][2] |
| Feet | Closed-Toe Shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills and falling objects.[1][5] |
Table 2: General personal protective equipment (PPE) for handling this compound.
Operational Plan: Step-by-Step Guidance
The following procedural guidance outlines the steps for safely handling this compound in a research environment.
-
Consult the SDS: Before any work begins, thoroughly read and understand the supplier-provided Safety Data Sheet (SDS) for this compound.
-
Designate a Handling Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[7]
-
Assemble Materials: Gather all necessary equipment, including PPE, weighing paper, spatulas, and waste containers, before handling the chemical.
-
Ensure Emergency Equipment is Accessible: Verify that an eyewash station, safety shower, and fire extinguisher are readily accessible and in good working order.
-
Don PPE: Put on all required personal protective equipment as outlined in Table 2.
-
Weighing: If weighing the powder, do so within a chemical fume hood or a balance enclosure to contain any airborne particles.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid Inhalation and Contact: Handle the chemical carefully to avoid creating dust. Do not touch the chemical with bare hands.
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and any relevant hazard information.[8]
-
Decontaminate Surfaces: After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye/face protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
Spill Response: In the event of a small spill, alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material, and collect it into a designated hazardous waste container. For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental protection and regulatory compliance. The following are general guidelines; always refer to your institution's specific waste disposal procedures and the chemical's SDS.[9][10][11][12][13]
-
Waste Segregation: Dispose of this compound waste in a clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[11][13]
-
Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and paper towels, should be placed in a designated solid hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled liquid hazardous waste container. Do not pour chemical waste down the drain.[10][12]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of according to institutional guidelines.[10]
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety department.
Workflow for Safe Chemical Handling
The following diagram illustrates the logical workflow for the safe handling of a chemical agent like this compound in a laboratory setting, from receipt of the chemical to the final disposal of waste.
Figure 1: Safe chemical handling workflow.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. westlab.com.au [westlab.com.au]
- 5. umces.edu [umces.edu]
- 6. nationallaboratorysales.com [nationallaboratorysales.com]
- 7. wilcoprime.com [wilcoprime.com]
- 8. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. acewaste.com.au [acewaste.com.au]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. essex.ac.uk [essex.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
